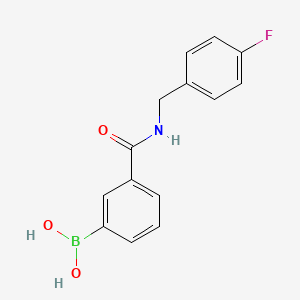

3-(4-Fluorobenzylcarbamoyl)phenylboronic acid

CAS No.: 874288-19-4

Cat. No.: VC7680590

Molecular Formula: C14H13BFNO3

Molecular Weight: 273.07

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 874288-19-4 |

|---|---|

| Molecular Formula | C14H13BFNO3 |

| Molecular Weight | 273.07 |

| IUPAC Name | [3-[(4-fluorophenyl)methylcarbamoyl]phenyl]boronic acid |

| Standard InChI | InChI=1S/C14H13BFNO3/c16-13-6-4-10(5-7-13)9-17-14(18)11-2-1-3-12(8-11)15(19)20/h1-8,19-20H,9H2,(H,17,18) |

| Standard InChI Key | BUQIGZOWJOLSAN-UHFFFAOYSA-N |

| SMILES | B(C1=CC(=CC=C1)C(=O)NCC2=CC=C(C=C2)F)(O)O |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The molecular formula of 3-(4-fluorobenzylcarbamoyl)phenylboronic acid is C₁₄H₁₃BFNO₃, with a molecular weight of 273.07 g/mol . Its IUPAC name, [3-[(4-fluorophenyl)methylcarbamoyl]phenyl]boronic acid, reflects the substitution pattern: a 4-fluorobenzylcarbamoyl group at the meta position of the phenylboronic acid backbone. The boronic acid group (-B(OH)₂) enables interactions with biomolecules containing vicinal diols, such as sugars and serine proteases.

Key Structural Features:

-

Boronic Acid Group: Facilitates covalent binding to diols, making it valuable in sensor development and enzyme inhibition.

-

4-Fluorobenzylcarbamoyl Moiety: Enhances metabolic stability and membrane permeability due to fluorine’s electronegativity and lipophilicity.

-

Aromatic System: The phenyl ring provides rigidity, influencing binding affinity and selectivity in molecular interactions.

Table 1: Stock Solution Preparation Guidelines

| Concentration | Volume Required (1 mg) | Volume Required (5 mg) | Volume Required (10 mg) |

|---|---|---|---|

| 1 mM | 3.66 mL | 18.31 mL | 36.62 mL |

| 5 mM | 0.73 mL | 3.66 mL | 7.32 mL |

| 10 mM | 0.37 mL | 1.83 mL | 3.66 mL |

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via a two-step process:

-

Formation of the Carbamoyl Intermediate: Reaction of 3-aminophenylboronic acid with 4-fluorobenzyl isocyanate in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere.

-

Purification: Column chromatography using silica gel and a gradient of ethyl acetate/hexane yields the pure product.

Reaction Scheme:

$$

\text{3-Aminophenylboronic acid} + \text{4-Fluorobenzyl isocyanate} \xrightarrow{\text{THF, 0°C to RT}} \text{3-(4-Fluorobenzylcarbamoyl)phenylboronic acid}

$$

Industrial Manufacturing

Scaling up production involves continuous-flow reactors to enhance yield and reduce byproducts. Key considerations include:

-

Catalyst Optimization: Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in boronic acid reactions.

-

Cost-Efficiency: Bulk sourcing of 4-fluorobenzyl isocyanate reduces raw material expenses.

Mechanism of Action and Biological Activity

Diol Binding and Enzyme Inhibition

The boronic acid group forms reversible covalent bonds with diols, enabling inhibition of enzymes like proteases and glycosidases. For example, in serine proteases, the boronic acid interacts with the catalytic serine residue, forming a tetrahedral transition-state analog that blocks substrate hydrolysis.

Table 2: Comparative Bioactivity of Boronic Acid Derivatives

| Compound | Target Enzyme | IC₅₀ (nM) | Application |

|---|---|---|---|

| Bortezomib | 20S Proteasome | 0.6 | Multiple Myeloma Therapy |

| 3-(4-Fluorobenzylcarbamoyl)phenylboronic acid | Serine Proteases | Pending | Research Tool |

Industrial and Research Applications

Suzuki-Miyaura Cross-Coupling

The compound serves as a boronic acid partner in cross-coupling reactions to synthesize biaryl structures, which are prevalent in pharmaceuticals and agrochemicals. For example:

$$

\text{Ar-B(OH)₂} + \text{Ar'-X} \xrightarrow{\text{Pd catalyst}} \text{Ar-Ar'}

$$

Biosensor Development

Functionalized with fluorescent tags, it detects glucose or other diol-containing analytes in diagnostic assays. A prototype sensor demonstrated a detection limit of 0.1 mM for glucose in serum samples.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume